Methyl 7-(2,6-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2,6-dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2,6-dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild and efficient conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through solvent-free or green chemistry techniques to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2,6-dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Methyl 7-(2,6-dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor with anti-tumor activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 7-(2,6-dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the aromatic rings.
Tetrazolium Compounds: These compounds also contain the tetrazole ring and exhibit various biological activities.
Uniqueness
Methyl 7-(2,6-dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11Cl2N5O2 |
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Molecular Weight |
340.16 g/mol |
IUPAC Name |
methyl 7-(2,6-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H11Cl2N5O2/c1-6-9(12(21)22-2)11(20-13(16-6)17-18-19-20)10-7(14)4-3-5-8(10)15/h3-5,11H,1-2H3,(H,16,17,19) |
InChI Key |
ZPVZIUNBASGTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC=C3Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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